
1,1,2,2-Tetrakis(3-bromophenyl)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrakis(3-bromophenyl)ethene is an organic compound with the molecular formula C26H16Br4 It is a derivative of ethene, where four hydrogen atoms are replaced by 3-bromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrakis(3-bromophenyl)ethene can be synthesized through several methods. One common approach involves the McMurry coupling reaction, where two molecules of 3-bromobenzophenone are coupled in the presence of a titanium reagent under reductive conditions . Another method involves the Suzuki cross-coupling reaction, where 3-bromophenylboronic acid is coupled with a suitable ethene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale McMurry coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of titanium reagents and careful control of reaction parameters such as temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrakis(3-bromophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The ethene moiety can be reduced to form the corresponding ethane derivative.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or aldehydes.
Reduction: Ethane derivatives.
Applications De Recherche Scientifique
1,1,2,2-Tetrakis(3-bromophenyl)ethene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for biological imaging and sensing.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials with unique optoelectronic properties.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrakis(3-bromophenyl)ethene involves its interaction with various molecular targets. The compound exhibits aggregation-induced emission (AIE) properties, where it becomes highly fluorescent upon aggregation . This property is exploited in the development of fluorescent probes and sensors. The molecular targets and pathways involved include interactions with DNA and proteins, leading to changes in fluorescence intensity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrakis(4-bromophenyl)ethene: Similar structure but with bromine atoms at the 4-position instead of the 3-position.
Tetraphenylethene: Lacks bromine atoms, used as a parent compound for various derivatives.
1,1,2,2-Tetrakis(4-ethynylphenyl)ethene: Contains ethynyl groups instead of bromine atoms.
Uniqueness
1,1,2,2-Tetrakis(3-bromophenyl)ethene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise control over molecular interactions and fluorescence properties .
Propriétés
Formule moléculaire |
C26H16Br4 |
|---|---|
Poids moléculaire |
648.0 g/mol |
Nom IUPAC |
1-bromo-3-[1,2,2-tris(3-bromophenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H16Br4/c27-21-9-1-5-17(13-21)25(18-6-2-10-22(28)14-18)26(19-7-3-11-23(29)15-19)20-8-4-12-24(30)16-20/h1-16H |
Clé InChI |
HOKLGBCCRZXEGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(=C(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


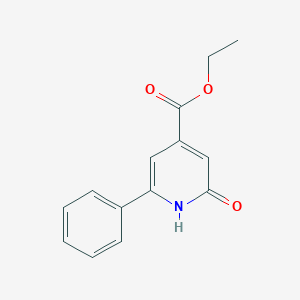
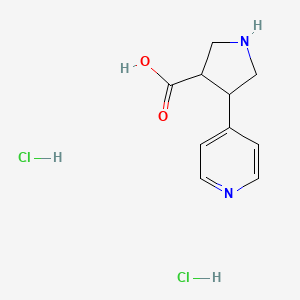

![Propyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503025.png)
![N-[2-(diphenylphosphanyl)-1-[2-(diphenylphosphanyl)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12503033.png)
![Methyl 5-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503034.png)
![5,6-dimethyl-3-(4-methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12503038.png)
![Propyl 5-({[3-(benzyloxy)phenyl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12503040.png)
![N-[1-(4-methyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12503046.png)
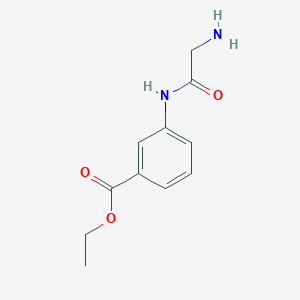
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-phenylethyl)acetamide](/img/structure/B12503051.png)
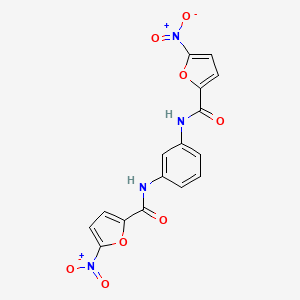
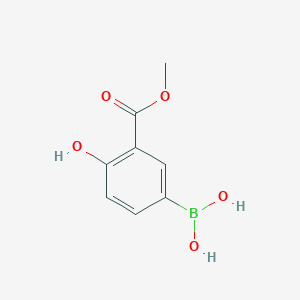
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B12503064.png)
